molecular formula C11H21Br B8359626 (5-Bromopentyl)cyclohexane

(5-Bromopentyl)cyclohexane

Cat. No. B8359626
M. Wt: 233.19 g/mol
InChI Key: RGSJJIOUAANMGK-UHFFFAOYSA-N
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Patent
US05134128

Procedure details

To a stirred solution of 5-cyclohexylpentanol (1.74 g., 10.25 mmol) and pyridine (0.94 g., 11.1 mmol) at 0° under argon was added phosphorus tribromide (1.21 g., 4.5 mmol) dropwise. The reaction mixture became viscous, therefore 25 ml tetrahydrofuran was added. This mixture was stirred for 1.5 hours at room temperature, then partitioned between ethyl ether and 5% aqueous hydrochloric acid. The organic portion was washed with a 5% sodium bicarbonate solution, water, saturated sodium chloride solution, dried over magnesium sulfate, filtered and concentrated to give a dark yellow oil. Purification by flash chromatography (silica, hexane) yielded the desired alkyl halide.
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.N1C=CC=CC=1.P(Br)(Br)[Br:20]>O1CCCC1>[Br:20][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.74 g
Type
reactant
Smiles
C1(CCCCC1)CCCCCO
Name
Quantity
0.94 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.21 g
Type
reactant
Smiles
P(Br)(Br)Br
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred for 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between ethyl ether and 5% aqueous hydrochloric acid
WASH
Type
WASH
Details
The organic portion was washed with a 5% sodium bicarbonate solution, water, saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a dark yellow oil
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (silica, hexane)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrCCCCCC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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